molecular formula C8H13N5O2 B12357095 6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine

6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine

Cat. No.: B12357095
M. Wt: 211.22 g/mol
InChI Key: IDPIEIPNFFNUOX-UHFFFAOYSA-N
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Description

6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine is a heterocyclic compound that contains a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine typically involves multicomponent reactions. One common method involves the reaction between aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde in an acidic medium. This reaction is performed in acetic acid, leading to the formation of 6-nitro-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidines, which subsequently undergo rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of protic acids in synthesis can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

6-nitro-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-diamine

InChI

InChI=1S/C8H13N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h4-6H,1-3H2,(H4,9,10,11,12)

InChI Key

IDPIEIPNFFNUOX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1[N+](=O)[O-])C(=NC(=N2)N)N

Origin of Product

United States

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